molecular formula C11H8ClN3S B3049923 7-chloro-2-(1-methyl-1H-imidazol-2-yl)-thieno[3,2-b]pyridine CAS No. 225385-11-5

7-chloro-2-(1-methyl-1H-imidazol-2-yl)-thieno[3,2-b]pyridine

Cat. No. B3049923
CAS RN: 225385-11-5
M. Wt: 249.72 g/mol
InChI Key: LJYQFQKUXOCPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-2-(1-methyl-1H-imidazol-2-yl)-thieno[3,2-b]pyridine is a useful research compound. Its molecular formula is C11H8ClN3S and its molecular weight is 249.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-2-(1-methyl-1H-imidazol-2-yl)-thieno[3,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-2-(1-methyl-1H-imidazol-2-yl)-thieno[3,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

225385-11-5

Product Name

7-chloro-2-(1-methyl-1H-imidazol-2-yl)-thieno[3,2-b]pyridine

Molecular Formula

C11H8ClN3S

Molecular Weight

249.72 g/mol

IUPAC Name

7-chloro-2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridine

InChI

InChI=1S/C11H8ClN3S/c1-15-5-4-14-11(15)9-6-8-10(16-9)7(12)2-3-13-8/h2-6H,1H3

InChI Key

LJYQFQKUXOCPNI-UHFFFAOYSA-N

SMILES

CN1C=CN=C1C2=CC3=NC=CC(=C3S2)Cl

Canonical SMILES

CN1C=CN=C1C2=CC3=NC=CC(=C3S2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of the tin derivative 6 (24.79 g, 54.05 mmol) and 2-bromo-1-methyl-1H-imidazole (10.4 g, 64.86 mmol) [McCallum, P. W.; Weavers, R. T.: Grimmet, M. R.; Blackman, A. G.; Aust. J. Chem.; 52; 3; 1999; 159-166.1 in toluene (180 mL) Pd[PPh3]4 (5 g, 4.32 mmol) was added and the mixture was refluxed under nitrogen for 2 days, cooled to room temperature. A precipitate was formed which was collected by filtration, washed with Et2O and dried, to afford the title compound 7 as a grey solid (12.72 g, 94% yield). MS (m/z): 250.0 (M+H).
Name
Quantity
24.79 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

Starting from tributyltin compound 98 (scheme 19) and following the procedure described above for the synthesis of compound 10 (scheme 2, step 2, example 12) but replacing 2-bromothiazole with 2-bromo-1-methyl-1H-imidazole, title compound 214 was obtained in 95% yield. MS (m/z) 250.1 (100%), 252.1 (37%), (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.